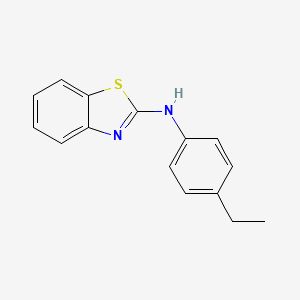

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSMNCMXPCJYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Reaction Pathways for N 4 Ethylphenyl 1,3 Benzothiazol 2 Amine and Its Analogues

Classical and Green Synthetic Approaches for 2-Aminobenzothiazoles

The 2-aminobenzothiazole (B30445) framework is a "privileged" structure in medicinal chemistry, leading to the development of numerous synthetic routes for its creation. nih.gov These methods can be broadly categorized into classical cyclization techniques and more contemporary, environmentally benign strategies.

Cyclization Reactions and Precursor Chemistry

Cyclization reactions form the cornerstone of 2-aminobenzothiazole synthesis, typically involving the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. The choice of precursors is critical and dictates the reaction conditions and potential substitution patterns on the final molecule.

One of the most established methods is the oxidative ring closure of N-arylthioureas. google.com For the synthesis of the parent scaffold of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine, this would involve the cyclization of N-(4-ethylphenyl)-N'-phenylthiourea. This transformation can be achieved using various oxidizing agents. A classical approach involves treating the arylthiourea with bromine in a solvent like chloroform (B151607) or acetic acid. nih.gov Another method employs sulfuric acid in the presence of a catalytic amount of a bromine compound for the oxidative cyclization. google.com Substituted thioformanilides can also be converted to 2-aminobenzothiazoles through intramolecular C-S bond formation. indexcopernicus.com

Another major pathway involves the reaction of anilines with a thiocyanate (B1210189) source. The classical synthesis, for instance, treats 4-substituted anilines with potassium thiocyanate and bromine in acetic acid to yield 6-substituted 2-aminobenzothiazoles. nih.gov

The use of 2-aminothiophenol (B119425) as a precursor provides a versatile route to 2-substituted benzothiazoles. mdpi.com Condensation of 2-aminothiophenols with various electrophiles, such as aldehydes or acids, under different catalytic conditions, leads to the formation of the benzothiazole (B30560) ring. indexcopernicus.com A metal-free approach for synthesizing 2-aminobenzothiazoles involves the aerobic oxidative cyclization of cyclohexanones and thioureas, catalyzed by iodine. organic-chemistry.org This method is noted for its use of molecular oxygen as a green oxidant. organic-chemistry.org

Table 1: Selected Cyclization Strategies for 2-Aminobenzothiazole Synthesis

| Precursors | Reagents/Catalysts | Key Features |

|---|---|---|

| N-Arylthioureas | Bromine in Chloroform/Acetic Acid | Classical method for oxidative cyclization. nih.gov |

| N-Arylthioureas | Sulfuric Acid, Bromine (catalytic) | Oxidative ring closure. google.com |

| 4-Substituted Anilines | Potassium Thiocyanate, Bromine | Classical route to 6-substituted derivatives. nih.gov |

| Cyclohexanones, Thioureas | Iodine (catalyst), Molecular Oxygen | Metal-free, green oxidative cyclization. organic-chemistry.org |

| 2-Aminothiophenol, Aldehydes | Various catalysts (e.g., Cu(II)) | Versatile route for 2-substituted benzothiazoles. indexcopernicus.commdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. documentsdelivered.com The synthesis of 2-aminobenzothiazoles and their derivatives has significantly benefited from this technology.

Microwave irradiation can be used to drive cyclization reactions, often under solvent-free or aqueous conditions, which aligns with the principles of green chemistry. documentsdelivered.comnih.gov For example, a highly efficient, catalyst-free procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole has been developed using microwave heating in an aqueous medium, with reactions completing in as little as 15 minutes. nih.gov

Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines has been achieved under microwave heating. researchgate.net This method is notable for being free of ligands and bases, using ethanol (B145695) as a relatively benign solvent, and requiring only 30 minutes of reaction time. researchgate.net Microwave assistance has also been employed in the preparation of imidazolidines derived from 2-aminobenzothiazole, demonstrating its utility in multistep synthetic sequences. asianpubs.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Advantages |

|---|---|---|---|

| 2-Aminobenzothiazole, 2-Bromoacetophenone | Catalyst-free, H₂O-IPA (1:1), 100 °C | Benzo[d]imidazo[2,1-b]thiazole | Rapid (15 min), green media, high yield (95%). nih.gov |

| 2-Bromophenyl isothiocyanate, Amines | 5 mol% CuI, Ethanol, 130 °C | 2-Aminobenzothiazoles | Ligand/base-free, rapid (30 min), good yields (27-89%). researchgate.net |

| 2-Aminobenzothiazole derivatives, Glycine | THF | Imidazolidines | Efficient synthesis of derivatives. asianpubs.orgresearchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. nih.gov This approach offers significant advantages, including reduced waste, lower energy consumption, and simplified procedures by avoiding the isolation of intermediate compounds. uaic.ro MCRs are considered a key tool in green chemistry and drug discovery. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of complex heterocyclic systems incorporating the 2-aminobenzothiazole scaffold. nih.gov For instance, 2'-aminobenzothiazolo-arylmethyl-2-naphthols can be synthesized in a one-pot reaction from β-naphthol, an aromatic aldehyde, and 2-aminobenzothiazole. uaic.ronih.gov These reactions can be catalyzed by substances like N-bromosuccinimide (NBS) or citric acid under solvent-free conditions, offering an environmentally friendly protocol with excellent yields. uaic.ronih.gov

Another example involves the three-component reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and aryl isocyanides, which, in the presence of a heterogeneous acid catalyst, yields 3-amino-2-(indol-3-yl)imidazo[2,1-b] umpr.ac.idmdpi.combenzothiazoles. nih.gov The versatility of MCRs allows for the rapid construction of diverse molecular libraries based on the 2-aminobenzothiazole core. nih.gov

Functionalization and Derivatization of the 1,3-Benzothiazole Core

Once the 2-aminobenzothiazole nucleus is formed, it serves as a versatile building block for further chemical modifications. nih.govrsc.org The reactivity of the exocyclic amino group and the aromatic rings allows for a wide range of functionalization and derivatization reactions, leading to a diverse array of analogues.

N-Alkylation and Acylation Reactions

The exocyclic amino group at the C2 position is a primary site for functionalization. It readily undergoes reactions with various electrophiles. nih.gov

N-Alkylation: The selective alkylation of the 2-amino group can be achieved using various alkylating agents. For example, the liquid-phase N-alkylation of substituted 2-aminobenzothiazoles with 1,4-bis(bromomethyl)benzene (B118104) has been described, using a mixed oxide catalyst in acetonitrile (B52724) at room temperature. aip.orgaip.org This reaction leads to the formation of N-alkylated products. aip.orgaip.org The reaction of 2-aminobenzothiazole with α-iodo methyl ketones results in endocyclic N-alkylation to form 2-amino-3-alkyl-1,3-benzothiazol-3-ium salts, which can then undergo intramolecular cyclization. mdpi.com

N-Acylation: Acylation of the 2-amino group is a common transformation used to produce amide derivatives. nih.gov This can be accomplished using acylating agents such as chloroacetyl chloride or acetic acid. umpr.ac.idnih.gov The direct use of acetic acid for N-acetylation has been reported as a more stable and cost-effective alternative to moisture-sensitive agents like acetic anhydride (B1165640) or acetyl chloride. umpr.ac.iddoaj.orgumpr.ac.id The resulting N-acyl derivatives can serve as intermediates for further synthesis; for instance, treatment of N-(chloroacetyl)-2-aminobenzothiazole with thiourea (B124793) can lead to cyclization. nih.gov

Table 3: Functionalization of the 2-Amino Group in Benzothiazoles

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | 1,4-bis(bromomethyl)benzene, Al₂O₃–OK catalyst | N,N'-bis(benzothiazol-2-yl) derivative |

| N-Alkylation | α-Iodo methyl ketones | 2-Amino-3-alkyl-1,3-benzothiazol-3-ium salts |

| N-Acylation | Chloroacetyl chloride | N-(Chloroacetyl)-2-aminobenzothiazole |

| N-Acylation | Acetic acid | N-(Benzothiazol-2-yl)acetamide |

Substitutions on the Phenyl Ring and Benzothiazole Moiety

In addition to modifying the amino group, substitutions can be introduced onto the aromatic rings of the benzothiazole scaffold. The positions on the benzene ring of the benzothiazole are susceptible to electrophilic substitution. The specific position of substitution is directed by the existing groups on the ring.

For the synthesis of analogues of this compound, substitutions can be envisioned on either the phenyl ring attached to the exocyclic nitrogen or the benzene part of the benzothiazole core. Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto these aromatic systems, which can then be further modified. For example, the nitration of 2-aminobenzothiazole using nitric acid in sulfuric acid yields 2-amino-6-nitrobenzothiazole. google.com

The functionalization of the phenyl ring of related 2-(2′-aminophenyl)benzothiazole derivatives has been demonstrated through electrophilic substitution to introduce iodo and cyano groups. mdpi.com These reactions highlight the possibility of modifying the aromatic rings to tune the properties of the final compound. While specific studies on this compound are limited, the general principles of electrophilic aromatic substitution on aniline (B41778) and benzothiazole derivatives suggest that positions para to the activating amino group or at the 6-position of the benzothiazole ring are likely sites for substitution.

Formation of Hybrid Scaffolds (e.g., Thiazolidinones, Thiadiazoles, Thioureas, Ureas, Benzimidazoles)

The nucleophilic nature of the exocyclic amino group in 2-aminobenzothiazole derivatives is frequently exploited for the synthesis of more complex molecular architectures. By reacting with various electrophiles, this core structure can be elaborated to include other important heterocyclic moieties.

Thioureas and Ureas

The most direct functionalization of 2-aminobenzothiazole analogues involves their reaction with isothiocyanates or isocyanates to form the corresponding thiourea or urea (B33335) derivatives, respectively. mdpi.comresearchgate.netnih.gov For instance, reacting substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol yields N-(benzothiazol-2-yl)-N'-phenylthioureas. mdpi.com Similarly, treatment with various aryl isocyanates in the presence of a base like pyridine (B92270) affords the corresponding N,N'-disubstituted ureas. nih.gov These reactions are typically high-yielding and provide a straightforward method for creating a library of derivatives. mdpi.comnih.gov

Table 1: Synthesis of Representative Benzothiazole-Based Ureas

| Starting 2-Aminobenzothiazole | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | p-Tolyl-isocyanate | N-(1,3-Benzothiazol-2-yl)-N'-(4-methylphenyl)urea | - | nih.gov |

| 6-Nitro-2-aminobenzothiazole | Ethylisocyanate | N-(6-Nitro-1,3-benzothiazol-2-yl)-N'-(ethyl)urea | - | mdpi.com |

| 4-Methyl-2-aminobenzothiazole | Benzimidazole-N-sulfonyl chloride | N-(4-Methyl-1,3-benzothiazol-2-yl)-N'-(benzimidazol-N-sulfonyl)urea | - | mdpi.com |

Thiazolidinones

Thiazolidin-4-one moieties can be fused with the benzothiazole scaffold through several synthetic routes. A common one-pot, three-component reaction involves the condensation of a 2-aminobenzothiazole, an aromatic aldehyde, and thioglycolic acid. nanobioletters.comnih.gov This reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which then undergoes cyclocondensation with thioglycolic acid to yield the 3-(benzo[d]thiazol-2-yl)-2-(aryl)thiazolidin-4-one derivative. nanobioletters.comuobaghdad.edu.iq

An alternative pathway involves the cyclization of pre-formed thiourea derivatives. For example, N-(benzothiazol-2-yl) acetamides can be reacted with ammonium (B1175870) thiocyanate to produce 2-(benzothiazol-2-ylimino)thiazolidin-4-one through an intramolecular cyclization process. nih.gov

Table 2: Examples of Thiazolidinone Synthesis from 2-Aminobenzothiazole

| Method | Reactants | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| One-pot, Three-component | 2-Aminobenzothiazole, 4-Chlorobenzaldehyde, Thioglycolic acid | 3-(Benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | - | nanobioletters.com |

| Cyclization | 2-Chloro-N-(benzothiazol-2-yl)acetamide, Ammonium thiocyanate | 2-(Benzothiazol-2-ylimino)thiazolidin-4-one | 73% | nih.gov |

| Cyclization of Schiff Base | (E)-N-(Aryl)methanimine, Thioglycolic acid | 2-Aryl-3-aryl-thiazolidin-4-one | 70-85% | jmchemsci.comhueuni.edu.vn |

Thiadiazoles

The synthesis of hybrid molecules containing both benzothiazole and 1,3,4-thiadiazole (B1197879) rings typically involves multi-step pathways. A common strategy begins with the acylation of a 2-aminobenzothiazole derivative with chloroacetyl chloride. The resulting N-(benzothiazol-2-yl)-2-chloroacetamide can then be reacted with a pre-synthesized aminothiadiazole derivative to link the two heterocyclic systems. researchgate.net Another method for synthesizing 2-amino-1,3,4-thiadiazoles involves the one-pot reaction of a thiosemicarbazide (B42300) and a carboxylic acid in the presence of a cyclodehydrating agent like polyphosphate ester (PPE). encyclopedia.pubnih.gov This thiosemicarbazide can potentially be derived from a 2-aminobenzothiazole precursor, allowing for the eventual construction of a hybrid molecule.

Benzimidazoles

Creating benzothiazole-benzimidazole hybrids is a less direct synthetic challenge. One reported method involves functionalizing the 2-aminobenzothiazole core with a carboxylic acid group. This intermediate can then be reacted with o-phenylenediamine, leading to the formation of an imidazole (B134444) ring fused to the benzothiazole system. nih.gov The synthesis of 2-aminobenzimidazoles often involves the cyclodesulfurization of a pre-formed thiourea using various reagents, a reaction that shares mechanistic features with benzothiazole synthesis. symbiosisonlinepublishing.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the formation of this compound and its derivatives is essential for optimizing reaction conditions and designing new synthetic routes.

Mechanism of 2-Aminobenzothiazole Ring Formation

The most prevalent method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas, a transformation known as the Hugershoff reaction. The mechanism generally involves an intramolecular electrophilic substitution on the aromatic ring of the thiourea precursor. researchgate.netnih.gov

When using an oxidizing agent like bromine, the proposed mechanism proceeds as follows:

Electrophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking a bromine molecule (Br₂) to form a sulfenyl bromide intermediate.

Intramolecular Cyclization: The electron-rich ortho-position of the aryl ring attacks the electrophilic sulfur atom of the sulfenyl bromide. This step forms a six-membered ring intermediate and eliminates a bromide ion.

Aromatization: A proton is lost from the aryl ring, and HBr is eliminated to restore aromaticity, yielding the final 2-aminobenzothiazole product. researchgate.netnih.gov

In acid-catalyzed versions, such as using sulfuric acid with a catalytic amount of a bromine compound, the thiourea is likely protonated, increasing the electrophilicity of the thiocarbonyl carbon, which is then attacked by the aryl ring. google.com

Mechanism of Thiazolidinone Formation

The formation of the thiazolidin-4-one ring from a Schiff base and thioglycolic acid is a well-studied cyclocondensation reaction. jmchemsci.comresearchgate.net

Protonation: The reaction is often acid-catalyzed, starting with the protonation of the imine nitrogen of the Schiff base, which activates the imine carbon for nucleophilic attack.

Nucleophilic Attack: The sulfur atom of thioglycolic acid attacks the activated imine carbon, forming a covalent bond and a new intermediate.

Intramolecular Cyclization: The nitrogen atom of the former imine then performs a nucleophilic attack on the carbonyl carbon of the thioglycolic acid moiety.

Dehydration: This cyclization step forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable, five-membered thiazolidin-4-one ring. jmchemsci.comhueuni.edu.vnresearchgate.net

Comprehensive Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine, one would expect to see distinct signals corresponding to each unique proton environment. The aromatic protons on the benzothiazole (B30560) and the 4-ethylphenyl rings would typically appear in the downfield region (approximately 6.5-8.0 ppm). The ethyl group would show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region. The amine (N-H) proton would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom. The carbon atoms of the aromatic rings would resonate in the approximate range of 110-155 ppm. The C2 carbon of the benzothiazole ring, being attached to two nitrogen atoms and a sulfur atom, would be expected at a significantly downfield shift. The aliphatic carbons of the ethyl group would appear at much higher field.

Hypothetical NMR Data Table

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Benzothiazole Aromatic-CH | δ 7.0 - 7.8 (m) | δ 115 - 135 |

| 4-ethylphenyl Aromatic-CH | δ 7.1 - 7.5 (m) | δ 120 - 140 |

| Amine N-H | δ 8.5 - 9.5 (br s) | - |

| Ethyl -CH₂ | δ 2.6 (q) | δ ~28 |

| Ethyl -CH₃ | δ 1.2 (t) | δ ~15 |

| Benzothiazole C-S/C-N | - | δ 148 - 165 |

Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a secondary aromatic amine, characteristic absorption bands would be expected. A key feature would be the N-H stretching vibration, which for secondary amines typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region orgchemboulder.com. Other expected peaks include C-H stretching vibrations from the aromatic rings and the ethyl group (around 2850-3100 cm⁻¹), C=N stretching of the benzothiazole ring (around 1615 cm⁻¹), and C-N stretching vibrations (typically in the 1250-1335 cm⁻¹ range for aromatic amines) orgchemboulder.com.

Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=N Stretch (thiazole) | 1580 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, would also be observed, providing further structural clues.

Elemental Analysis (C, H, N, S)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula (C₁₅H₁₄N₂S) to confirm its elemental composition.

Theoretical Elemental Composition for C₁₅H₁₄N₂S

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 70.83 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.55 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.02 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 12.61 |

| Total | 254.351 | 100.00 |

X-ray Crystallography and Molecular Conformation

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated.

Hydrogen Bonding: The amine proton (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the benzothiazole ring can act as a hydrogen bond acceptor. This could lead to the formation of intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimeric structures. This is a common motif in the crystal structures of related 2-aminobenzothiazole (B30445) derivatives mdpi.comnih.govnih.gov.

π-π Stacking: The planar aromatic systems of the benzothiazole and the ethylphenyl rings are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, play a significant role in the stabilization of the crystal structure mdpi.com. The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by crystallographic analysis.

Dihedral Angles and Structural Planarity

In related benzothiazole structures, these dihedral angles have been observed to vary, influencing the molecular packing in the solid state. However, without specific crystallographic data for this compound, the precise angle and the extent of its structural planarity remain undetermined.

Table 1: Dihedral Angle Data for this compound No experimental data available from the conducted search.

| Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Benzothiazole | N-(4-ethylphenyl) | Data Not Available | - |

Hirshfeld Surface Analysis for Intermolecular Contacts

For this compound, this analysis would reveal the nature and prevalence of interactions such as hydrogen bonds (e.g., N-H···N, C-H···N), van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. The prevalence of H···H, C···H/H···C, and N···H contacts would be quantified, providing a detailed understanding of the forces governing the supramolecular architecture. Without the necessary crystallographic information file (.cif), a Hirshfeld surface analysis cannot be performed, and thus, the specific intermolecular contacts for this compound cannot be detailed.

Table 2: Hirshfeld Surface Analysis Data for this compound No experimental data available from the conducted search.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| N···H/H···N | Data Not Available |

| S···H/H···S | Data Not Available |

| C···C | Data Not Available |

| Other | Data Not Available |

Computational Chemistry and Molecular Modeling Studies

Quantum-Chemical Calculations and Electronic Properties

Quantum-chemical calculations are fundamental to understanding the intrinsic electronic characteristics of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine. These studies provide a theoretical framework for interpreting the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has been a primary method for investigating the electronic properties of benzothiazole (B30560) derivatives. By calculating the electron density, DFT can accurately predict the molecular geometry and electronic structure of this compound. These calculations are crucial for understanding the molecule's behavior in chemical reactions and its interactions with biological targets.

Computational studies on similar benzothiazole derivatives have utilized DFT to analyze their conformational and thermodynamic features. For instance, conformational analysis of related compounds was performed by varying the dihedral angle between the benzothiazole and phenyl rings. Such studies help in identifying the most stable conformations of the molecule, which is essential for understanding its biological activity.

Global and local reactivity descriptors, derived from DFT calculations, provide a quantitative measure of the chemical reactivity of this compound. These descriptors help in predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Chemical Hardness (η) and Softness (S): These descriptors quantify the resistance of the molecule to changes in its electron distribution.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index measures the propensity of the molecule to accept electrons.

Studies on a series of benzothiazole derivatives have shown that the HOMO-LUMO energy gaps are influenced by the substituents on the phenyl ring. For example, compounds with electron-withdrawing groups like -CF3 tend to have lower energy gaps, indicating higher reactivity, while those with electron-donating groups or no substituents have higher energy gaps and greater stability.

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the this compound molecule. This information is crucial for predicting the regioselectivity of its chemical reactions.

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Research on various benzothiazole derivatives has demonstrated their potential as inhibitors of several enzymes. For instance, docking studies have been performed to evaluate the antibacterial potential of benzothiazole compounds against target proteins from Klebsiella aerogenes and Staphylococcus aureus. These studies reveal the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, providing insights into the mechanism of inhibition.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic picture of the binding stability of this compound with its biological target compared to static docking studies. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity based on various molecular descriptors.

These models are valuable for optimizing the structure of the lead compound to enhance its desired biological activity and for designing new, more potent derivatives.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound can be generated based on its known active conformation or by comparing it with other active compounds.

This model can then be used as a 3D query in virtual screening of large chemical databases to identify novel compounds with similar pharmacophoric features and, therefore, potentially similar biological activity. This approach accelerates the discovery of new lead compounds for drug development.

In Vitro Biological Activity and Mechanistic Insights

Antimicrobial Activity Profiles

Benzothiazole-containing compounds have demonstrated a wide spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

Derivatives of 2-aminobenzothiazole (B30445) have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of sulphonamide derivatives of 2-aminobenzothiazole displayed significant in vitro antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nwpii.comresearchgate.netnanobioletters.com Similarly, novel benzothiazole (B30560) derivatives linked to other heterocyclic moieties have been synthesized and evaluated for their antibacterial effects, with some compounds exhibiting moderate to excellent activity against a panel of pathogenic strains. researchgate.net

In a study focused on thiazolidinone derivatives of benzothiazole, compounds were tested against Staphylococcus aureus and Listeria monocytogenes (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium (Gram-negative). The synthesized compounds exhibited a range of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values often falling in the microgram per milliliter range. nih.gov Another study on heteroaryl benzothiazole derivatives also reported moderate antibacterial activity, with some compounds showing MIC values between 0.23–0.94 mg/mL. nih.gov The antibacterial potential of benzothiazoles has been attributed to various substitutions on the benzothiazole ring, which can significantly influence their efficacy. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) |

| Sulphonamide derivatives | Bacillus subtilis | Not specified | Escherichia coli | Not specified |

| Thiazolidinone derivatives | Staphylococcus aureus | 0.25-0.30 (mg/mL) | Escherichia coli | 0.20-0.50 (mg/mL) |

| Thiazolidinone derivatives | Listeria monocytogenes | Not specified | Pseudomonas aeruginosa | 0.10-0.30 (mg/mL) |

| Heteroaryl derivatives | Not specified | 230-940 | Not specified | 230-940 |

The antifungal properties of benzothiazole derivatives have also been well-documented. Several studies have reported the efficacy of these compounds against various pathogenic fungal strains. For example, sulphonamide derivatives of 2-aminobenzothiazole were found to be active against Candida albicans. nwpii.comresearchgate.netnanobioletters.com Thiazolidinone-bearing benzothiazole compounds have also been evaluated for their antifungal activity against C. albicans, showing promising results. impactfactor.org

In a study investigating heteroaryl benzothiazole derivatives, several compounds demonstrated good antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL, which in some cases were superior to the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov Research on other benzothiazole derivatives has also confirmed their potential against fungal pathogens like Aspergillus niger. researchgate.net The structural modifications on the benzothiazole scaffold play a crucial role in determining the antifungal potency. researchgate.net

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) |

| Sulphonamide derivatives | Candida albicans | Not specified |

| Thiazolidinone derivatives | Candida albicans | Not specified |

| Heteroaryl derivatives | Not specified | 60-470 |

| Other Benzothiazole derivatives | Aspergillus niger | Not specified |

Benzothiazole derivatives have emerged as a significant class of compounds with potential antimycobacterial activity. A series of 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives were synthesized and showed significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nwpii.comresearchgate.netnanobioletters.com The encouraging results from these studies highlight the potential of the benzothiazole nucleus as a scaffold for the development of new antitubercular agents. Further research has explored various substituted benzothiazoles, with some demonstrating promising activity against M. tuberculosis. researchgate.net

The antimicrobial mechanism of benzothiazole derivatives is believed to be multifactorial. One proposed mechanism is the inhibition of essential microbial enzymes. For instance, docking studies have suggested that some benzothiazole-based thiazolidinones may exert their antibacterial effect by inhibiting LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. nih.gov Another potential target is DNA gyrase, an enzyme crucial for bacterial DNA replication; some benzothiazole derivatives have been investigated as inhibitors of this enzyme. nih.gov The ability of benzothiazoles to interfere with these vital cellular processes underscores their potential as broad-spectrum antimicrobial agents.

Anticancer and Antiproliferative Investigations in Cell Lines

The anticancer potential of 2-aminophenyl benzothiazoles has been a significant area of research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.

Substituted 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties in vitro. nih.govresearchgate.net These compounds have been evaluated against the National Cancer Institute's 60 human tumor cell line panel, demonstrating a unique spectrum of activity that includes specific breast, colon, ovarian, renal, and non-small cell lung cancer cell lines. nih.gov

In breast cancer, derivatives of 2-(4-aminophenyl)benzothiazole have exhibited significant growth-inhibitory effects against both estrogen receptor-positive (e.g., MCF-7) and negative (e.g., MDA-MB-231, MDA-468) cell lines, with IC50 values often in the nanomolar to picomolar range. nih.govmdpi.commdpi.com Prodrugs of these compounds have also been developed to improve their pharmacological properties while retaining significant in vitro growth inhibitory potency. nih.gov

The cytotoxicity of benzothiazole derivatives extends to other cancer types as well. Studies have reported their efficacy against colon cancer cell lines (e.g., HT29), with some compounds showing potent activity. nwpii.com In ovarian cancer cell lines (e.g., IGROV1, OVCAR-3), certain 2-(4-aminophenyl)benzothiazoles have demonstrated GI50 values in the nanomolar range. Furthermore, activity has been observed against renal cancer cell lines (e.g., UO-31), lung cancer cells (e.g., A549), and melanoma cells. nih.govresearchgate.netnih.govresearchgate.net However, some cancer cell lines, such as certain prostate carcinoma lines, have shown resistance to these compounds. nih.gov

Table 3: Cytotoxicity of Selected Benzothiazole Derivatives in Various Cancer Cell Lines

| Cancer Type | Cell Line | Compound/Derivative | IC50/GI50 (µM) |

| Breast | MCF-7 | 2-(4-Aminophenyl)benzothiazole analogue | 0.001-0.1 |

| Breast | MDA-MB-231 | Indole-benzothiazole derivative | 0.024 |

| Colon | HT29 | N-phenyl-5-carboxamidyl isoxazole | 2.5 (µg/mL) |

| Ovarian | A2780 | Pd(II) complex of BTA derivative | ~10-20 |

| Lung | A549 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | 2.47-5.42 |

| Renal | UO-31 | 4-aminopyrazolo[3,4-d]pyrimidine derivative | 0.87 |

| Leukemia | HL-60 | 4-aminopyrazolo[3,4-d]pyrimidine derivative | 1.41 |

| Melanoma | 518A2 | Pd(II) complex of BTA derivative | ~10-30 |

| Prostate | LNCaP | Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivative | 5.22-11.75 |

Cell Cycle Arrest Mechanisms

Derivatives of the 2-aminobenzothiazole core have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer research. For instance, certain 2-(4-aminophenyl)benzothiazoles have been shown to cause perturbations in the cell cycle distribution in breast cancer cell lines such as MCF-7 and MDA-MB-468. Specifically, in MDA-MB-468 cells, an accumulation of cells in the G2/M phase was observed following treatment nih.gov. Another related benzothiazole derivative, BJ-601, was found to arrest human dermal microvascular endothelial cells (HDMVECs) at the G0/G1 phase. This arrest was linked to an increase in the p21 protein levels, which in turn inhibited cyclin-dependent kinase 2 (CDK2) activity nih.gov. Furthermore, a novel benzothiazole derivative, compound 4f, was reported to induce cell cycle arrest at both the G2/M and S phases in cancer cells nih.gov. These findings suggest that compounds structurally related to N-(4-ethylphenyl)-1,3-benzothiazol-2-amine can modulate cell cycle progression through various mechanisms, often involving the regulation of key proteins like cyclins and cyclin-dependent kinases.

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Research into benzothiazole derivatives indicates their potential to trigger this process. For example, the novel benzothiazole derivative PB11 was shown to induce classic apoptotic symptoms such as DNA fragmentation and nuclear condensation in human glioblastoma (U87) and cervix cancer (HeLa) cells. This was accompanied by an increase in the activity of caspase-3 and -9, key executioner enzymes in the apoptotic cascade. Mechanistically, PB11 appeared to up-regulate the levels of pro-apoptotic proteins like Bax and cytochrome c while suppressing the pro-survival PI3K/AKT signaling pathway nih.gov. Similarly, other studies have identified novel 2-amino-5-benzylthiazole derivatives that induce apoptosis in human leukemia cells by causing DNA damage and modulating the levels of pro- and anti-apoptotic proteins like Bim, EndoG, and Bcl-2 ukrbiochemjournal.org. Flow cytometric analysis of breast cancer cells (MCF-7) treated with a thieno[2,3-d]pyrimidine (B153573) derivative, synthesized from a 2-aminobenzothiophene precursor, showed a significant increase in both early and late apoptotic cell populations mdpi.com.

Kinase Inhibition Profiles (e.g., BRAF, VEGFR-2, p56lck, Tyrosine Kinases)

Kinase inhibition is a major focus in the development of targeted therapies. The benzothiazole scaffold is a key component of many kinase inhibitors.

BRAF and VEGFR-2 Inhibition: Recent studies have focused on developing dual inhibitors of BRAF and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for cancer cell proliferation and angiogenesis. A series of 2-amino-benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated for this dual activity. One compound, designated 4f, showed potent inhibition of both BRAF and VEGFR-2, with IC50 values comparable to the established multi-kinase inhibitor, sorafenib (B1663141) nih.govmdpi.com. This highlights the potential of the 2-aminobenzothiazole core to serve as a scaffold for potent kinase inhibitors.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 4f | BRAF | 0.194 | nih.gov |

| VEGFR-2 | 0.071 | nih.gov | |

| Sorafenib (Reference) | BRAF | 0.171 | nih.gov |

| VEGFR-2 | 0.069 | nih.gov |

p56lck and other Tyrosine Kinases: The 2-aminothiazole (B372263) template was identified as a novel inhibitor of the Src family of kinases, which includes Lymphocyte-specific protein tyrosine kinase (p56lck) nih.gov. Optimization of this template led to the development of potent pan-Src inhibitors. While not a benzothiazole, this demonstrates the utility of the related 2-aminothiazole core in targeting tyrosine kinases. Furthermore, the broader class of tyrosine kinase inhibitors often features heterocyclic systems, and various benzothiazole derivatives have been investigated for their ability to inhibit a range of these enzymes, including the c-Jun NH2-terminal protein kinase (JNK) nih.gov and the BCR-ABL tyrosine kinase tandfonline.comtandfonline.com.

Enzyme Inhibition Studies

Urease and β-Glucuronidase Inhibition

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections by ureolytic bacteria, such as Helicobacter pylori. The benzothiazole scaffold has been incorporated into molecules designed as urease inhibitors. Various derivatives, including those linking benzothiazole to 1,3,4-oxadiazole (B1194373) or oxime skeletons, have been synthesized and evaluated for their urease inhibitory potential researchgate.net. While specific data for this compound is not available, the general class of benzothiazole derivatives is recognized for its potential in agricultural applications as urease inhibitors to prevent nitrogen loss from fertilizers google.com.

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme whose elevated activity is linked to certain pathological conditions, including some cancers. A series of benzothiazole-based oxadiazole analogs were synthesized and screened for their inhibitory activity against β-glucuronidase. Several of these compounds were found to be potent inhibitors with IC50 values in the low micromolar range and were shown to be non-cytotoxic rsc.org. Molecular docking studies suggested that these benzothiazole derivatives could effectively bind to the active site of the enzyme rsc.org.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 7 (oxadiazole analog) | β-Glucuronidase | 2.16 | rsc.org |

| Compound 14 (oxadiazole analog) | β-Glucuronidase | 4.38 | rsc.org |

| Compound 8 (oxadiazole analog) | β-Glucuronidase | 7.20 | rsc.org |

| Compound 17 (oxadiazole analog) | β-Glucuronidase | 8.56 | rsc.org |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. The benzothiazole structure has been used as a basis for the design of novel HDAC inhibitors. A recent study described the synthesis of benzothiazole-bearing compounds as potential pan-HDAC inhibitors. One particularly effective compound, designated as compound 26, showed potent inhibition of several HDACs, most notably HDAC6 with an IC50 of 11 nM, and also inhibited HDAC1 and HDAC2 with IC50 values below 150 nM nih.gov. This demonstrates that the benzothiazole core can be effectively utilized to develop potent inhibitors of this important class of enzymes nih.govnih.gov.

DprE1 Inhibition

Decaprenyl-phosphoryl-D-ribose oxidase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. plos.orgnih.gov Specifically, it is essential for the synthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the production of arabinogalactan (B145846) and lipoarabinomannan. nih.gov This makes DprE1 a highly vulnerable and attractive target for antitubercular drugs. nih.govacs.org

While direct inhibitory studies on this compound against DprE1 are not extensively documented, the closely related benzothiazinone (BTZ) class of compounds are potent inhibitors. nih.govvlifesciences.com The mechanism of action for many BTZ derivatives, such as the clinical trial candidate PBTZ169, involves the formation of an irreversible covalent bond with a critical cysteine residue (Cys387) within the DprE1 active site. plos.orgnih.gov This covalent modification inactivates the enzyme, blocks cell wall synthesis, and leads to bacterial death. plos.org The potency of these compounds underscores the potential of the broader benzothiazole-containing structures as effective DprE1 inhibitors. acs.orgnih.gov

Table 1: Representative DprE1 Inhibitors from the Benzothiazinone (BTZ) Class

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| BTZ043 | Covalent inhibitor | High potency against M. tuberculosis with an MIC of 1 ng/mL. nih.govnih.gov |

| PBTZ169 (Macozinone) | Covalent inhibitor | A piperazine-containing BTZ derivative currently in clinical trials. plos.orgnih.gov |

| TBA-7371 | Noncovalent inhibitor | An effective antimycobacterial agent that has entered clinical trials. plos.org |

| OPC-167832 | Noncovalent inhibitor | A potent DprE1 inhibitor that has progressed to clinical trials. plos.org |

Cytochrome P450 Enzyme (CYP51) Inhibition

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is an essential enzyme in the biosynthesis of sterols in eukaryotes. nih.govnih.gov It catalyzes a critical step in the conversion of lanosterol (B1674476) to cholesterol and ergosterol. nih.gov Due to its vital role, CYP51 is a major target for antifungal and antiprotozoal drugs, particularly azole-based compounds. nih.govnih.gov

The benzothiazole nucleus has been explored for its potential to inhibit CYP51. Research into imidazole-linked benzothiazole derivatives has shown that these compounds can act as potent antifungal agents by targeting CYP51. researchgate.net The proposed mechanism involves the heterocyclic nitrogen atom coordinating to the heme iron atom in the active site of the enzyme, disrupting its catalytic activity in a manner similar to azole antifungals. While human CYP51 has shown high intrinsic resistance to many inhibitors, the development of pathogen-specific inhibitors is a key area of research. nih.govnih.gov The versatility of the benzothiazole scaffold makes it a promising candidate for designing novel and selective CYP51 inhibitors.

Other Investigated Biological Activities (in vitro, based on benzothiazole class)

The benzothiazole moiety is recognized for its versatile pharmacological profile, with research demonstrating a wide range of biological effects. The activities described below are based on studies of various derivatives within the broader benzothiazole class.

Antiviral Activity

Benzothiazole derivatives have demonstrated significant broad-spectrum antiviral activity against a range of DNA and RNA viruses. mdpi.comnih.govbohrium.com These compounds have been shown to inhibit the replication of viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Dengue virus (DENV), and Herpes Simplex Virus-1 (HSV-1). mdpi.comnih.govbohrium.comacs.org

The mechanisms of antiviral action are diverse and target-specific. For instance, certain benzothiazole derivatives inhibit the HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov Others have been identified as inhibitors of viral helicase, which is necessary for unwinding the viral genome. nih.govbohrium.com In the context of HIV, some derivatives have been found to inhibit the reverse transcriptase enzyme. nih.gov

Table 2: Antiviral Activity of Selected Benzothiazole Derivatives

| Derivative Class | Target Virus | Mechanism/Target | Reported Efficacy |

|---|---|---|---|

| Benzothiazolyl-coumarin conjugates | Hepatitis C Virus (HCV) | HCV replication inhibition | EC₅₀ = 29 µM nih.gov |

| 2-(4-nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) | RNA-dependent RNA polymerase (RdRp) inhibition | EC₅₀ = 8 µM nih.gov |

| 2-(p-chlorophenoxymethyl)benzothiazole | Human Immunodeficiency Virus (HIV) | Reverse Transcriptase (RT) inhibition | IC₅₀ = 0.34 µmol/L nih.gov |

| Benzothiazole-bearing N-sulfonamide 2-pyridones | Coxsackievirus B4 (CBV4) | Viral replication inhibition | Showed >50% viral reduction acs.org |

Anti-inflammatory Potential

The anti-inflammatory properties of benzothiazole derivatives are well-documented. nih.govbenthamdirect.combenthamscience.com A primary mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting NF-κB, benzothiazole compounds can suppress the production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This leads to a reduction in inflammation, positioning these compounds as potential therapeutic agents for inflammatory conditions. nih.govfrontiersin.org

Antidiabetic Studies

Benzothiazole derivatives have been extensively investigated as potential antidiabetic agents, targeting several pathways involved in glucose metabolism. researchgate.netannalsofrscb.ro One of the earliest and most studied targets is aldose reductase. researchgate.netscispace.com Inhibition of this enzyme is a strategy to prevent long-term diabetic complications by blocking the polyol pathway.

More recent studies have identified other mechanisms. Certain benzothiazole derivatives have been shown to activate Adenosine 5′-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which leads to increased glucose uptake in muscle cells. acs.org Additionally, some derivatives act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism and the target of the thiazolidinedione class of antidiabetic drugs. mdpi.com

Table 3: Antidiabetic Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target Enzyme/Receptor | Therapeutic Rationale |

|---|---|---|

| Aldose Reductase Inhibition | Aldose Reductase | Prevention of diabetic complications (e.g., neuropathy, nephropathy). researchgate.net |

| AMPK Activation | AMP-activated protein kinase (AMPK) | Increases glucose uptake and utilization in peripheral tissues. acs.org |

Antileishmanial and Anthelmintic Efficacy

The benzothiazole scaffold has served as a template for the development of antiparasitic agents. bohrium.comijnrd.org Numerous derivatives have been synthesized and evaluated for their efficacy against protozoan parasites like Leishmania and helminths.

In antileishmanial studies, benzothiazole derivatives have shown potent activity against both the promastigote and the clinically relevant intracellular amastigote stages of Leishmania species, including L. amazonensis and L. infantum. bohrium.comnih.gov Some compounds have exhibited greater potency than the reference drug miltefosine. nih.gov The mechanism of action is thought to involve mitochondrial dysfunction in the parasite. nih.gov

Regarding anthelmintic activity, various benzothiazole derivatives have been screened for their ability to combat helminth infections, with studies using earthworms as a model organism demonstrating their potential efficacy. ijnrd.org

Table 4: Antiparasitic Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Hydrazone-benzothiazole derivative | Leishmania amazonensis (amastigotes) | IC₅₀ | 7.70 µM nih.gov |

| Hydrazone-benzothiazole derivative | Leishmania amazonensis (promastigotes) | IC₅₀ | 28.86 µM nih.gov |

| Substituted benzothiazole derivative | Leishmania species | IC₅₀ | 18.32 µM researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| BTZ043 |

| PBTZ169 (Macozinone) |

| TBA-7371 |

| OPC-167832 |

| 2-(4-nitroanilino)-6-methylbenzothiazole |

| 2-(p-chlorophenoxymethyl)benzothiazole |

| Miltefosine |

Structure Activity Relationship Sar Analysis and Rational Design

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of 2-aminobenzothiazole (B30445) derivatives are highly sensitive to the electronic and steric properties of their substituents. Research on analogous compounds indicates that the N-phenyl ring plays a crucial role in target recognition and binding affinity.

The introduction of an alkyl group , such as the ethyl group in N-(4-ethylphenyl)-1,3-benzothiazol-2-amine, at the para-position of the phenyl ring generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may lead to improved interactions with hydrophobic pockets within a biological target. The size and nature of the alkyl substituent are critical; for instance, variations in chain length can significantly impact activity.

While specific data for the 4-ethyl analog is not available, general SAR studies on related N-phenyl-1,3-benzothiazol-2-amines have shown that:

The position of the substituent is paramount. Para-substitution, as seen in the target compound, often leads to different activity profiles compared to ortho- or meta-substitution, likely due to steric hindrance and altered orientation within the binding site.

Substitutions on the benzothiazole (B30560) ring itself, such as halogens or methoxy (B1213986) groups, also profoundly affect the biological activity, often in conjunction with the substitutions on the N-phenyl ring.

The following table summarizes general SAR trends observed in classes of N-aryl-1,3-benzothiazol-2-amine derivatives, which can be used to infer the potential impact of the 4-ethylphenyl moiety.

| Scaffold Modification | General Effect on Biological Activity | Rationale |

| N-Phenyl Ring Substitution | ||

| Small Alkyl Groups (e.g., methyl, ethyl) at para-position | Can increase potency | Enhances lipophilicity, potentially improving cell permeability and hydrophobic interactions. |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Often enhances anticancer and antimicrobial activity | Alters electronic properties, potentially improving binding affinity to specific targets. |

| Electron-Donating Groups (e.g., -OCH3) | Variable effects depending on the target | Can increase electron density and influence hydrogen bond acceptor capabilities. |

| Benzothiazole Ring Substitution | ||

| Halogenation (e.g., at C6-position) | Frequently increases potency | Can enhance binding through halogen bonding and alter electronic distribution. |

| Methoxy Groups | Can improve activity | May form key hydrogen bonds with target residues. |

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model for N-aryl-1,3-benzothiazol-2-amines typically includes several key features that are essential for their interaction with biological targets. Based on the structure of this compound and SAR data from related compounds, the following pharmacophoric features can be identified:

Hydrogen Bond Acceptor/Donor: The exocyclic amine (-NH-) and the nitrogen atom within the thiazole (B1198619) ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in a target protein's active site.

Aromatic/Hydrophobic Regions: The fused benzothiazole ring system and the N-phenyl ring provide two distinct aromatic regions that can engage in π-π stacking or hydrophobic interactions. The 4-ethyl group on the phenyl ring contributes an additional hydrophobic feature, which can be critical for fitting into a specific hydrophobic pocket of a target enzyme or receptor.

Planar Structure: The relatively planar bicyclic benzothiazole system is a key structural feature that facilitates stacking interactions.

The general pharmacophore model for this class of compounds often highlights the importance of the spatial arrangement of these features. The distance and orientation between the hydrogen bonding groups and the aromatic centers are critical for selective binding.

Design Principles for Enhanced Bioactivity

Based on the general SAR principles of the 2-aminobenzothiazole scaffold, several design strategies can be proposed to enhance the bioactivity of this compound:

Systematic Modification of the Ethyl Group: Exploring the effect of varying the alkyl chain length (e.g., methyl, propyl, butyl) at the 4-position of the phenyl ring could optimize hydrophobic interactions. Introducing branching or unsaturation in the alkyl chain could also be explored to probe the steric tolerance of the target's binding site.

Introduction of Substituents on the Benzothiazole Ring: The addition of electron-withdrawing or electron-donating groups at positions 5, 6, or 7 of the benzothiazole core could significantly enhance potency. For example, a halogen at the 6-position has been shown to be beneficial in many related series.

Bioisosteric Replacement: The ethylphenyl moiety could be replaced with other groups that have similar steric and electronic properties to explore new interactions. For example, replacing the ethyl group with a methoxy or a trifluoromethyl group would allow for the investigation of the role of electronic effects while maintaining a similar size.

Hybridization with Other Pharmacophores: Linking the this compound scaffold to other known bioactive heterocyclic rings could lead to hybrid molecules with dual-action mechanisms or improved potency.

Emerging Applications in Materials Science and Chemical Technologies

Utilization as Chemosensors

Benzothiazole (B30560) derivatives are extensively studied for their potential as chemosensors due to their inherent fluorescence and ability to interact with various analytes. mdpi.com These molecules can be designed as "turn-on" or "turn-off" fluorescent probes, where the presence of a target analyte causes a significant enhancement or quenching of their fluorescence, respectively. acs.orgmdpi.com The sensing mechanism often involves processes like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or the formation of coordination complexes with metal ions. mdpi.comnih.gov

Derivatives of 2-aminobenzothiazole (B30445) have been developed as fluorescent probes for a wide range of targets, including:

Metal Ions: The nitrogen and sulfur atoms in the benzothiazole ring can act as binding sites for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.org The binding event alters the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. acs.org

Biomolecules: "Push-pull" benzothiazole derivatives have been synthesized to detect pathological protein aggregates such as β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov The fluorescence of these probes increases significantly upon binding to the protein aggregates. nih.gov

Anions and Neutral Analytes: The design of benzothiazole-based sensors extends to the detection of anions like cyanide and neutral molecules like hydrazine. nih.govmdpi.com

Given these precedents, N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is a strong candidate for development into a chemosensor. The N-aryl substituent can be part of the fluorophore's push-pull system, and the amine proton can participate in hydrogen bonding interactions, which are crucial for anion recognition. The ethyl group on the phenyl ring can modulate the molecule's solubility and electronic properties, allowing for the fine-tuning of its sensitivity and selectivity towards specific analytes.

Table 1: Examples of Benzothiazole-Based Chemosensors and Their Target Analytes

| Benzothiazole Derivative Type | Target Analyte | Sensing Mechanism | Reference |

| Functionalized Thiazole (B1198619) Derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response | acs.org |

| Push-Pull Benzothiazole (PP-BTA) | β-amyloid, α-synuclein aggregates | Fluorescence enhancement upon binding | nih.gov |

| 2-(Benzothiazol-2-yl)phenol Derivative | Biothiols | Cleavage of a reactive group, inhibiting PET | mdpi.com |

| 2-(4-Acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester | Hydrazine | Excited-State Intramolecular Proton Transfer (ESIPT) | nih.gov |

Optoelectronic Properties and Applications

The photophysical properties of benzothiazole derivatives make them attractive for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.comnih.gov Their rigid, planar structure and extended π-conjugation often lead to strong fluorescence with high quantum yields. researchgate.net The emission color can be tuned across the visible spectrum by modifying the substituents on the benzothiazole core and the N-aryl group. rsc.org

The N-aryl benzothiadiazole structure, closely related to the subject compound, exhibits solid-state luminescence, a crucial property for OLED applications. rsc.org The aggregation behavior of these molecules in the solid state significantly influences their emission properties. rsc.org Research has shown that subtle changes in the molecular structure can control the molecular packing (e.g., H-aggregation vs. J-aggregation), which in turn dictates the emission wavelength and efficiency in the solid state. rsc.org Furthermore, some derivatives display piezochromism, where their emission color changes in response to mechanical pressure. rsc.org

This compound, with its donor-π-acceptor (D-π-A) characteristics, is expected to possess favorable optoelectronic properties. The ethylphenylamino group acts as an electron donor, while the benzothiazole moiety can act as an electron acceptor. This intramolecular charge transfer (ICT) character is beneficial for achieving strong luminescence. The ethyl group provides increased solubility in organic solvents, facilitating processing for device fabrication. By analogy with related compounds, it is plausible that this molecule could be used as an emitter layer in OLEDs or as a component in other optoelectronic devices like organic solar cells. mdpi.com

Role in Dye Chemistry

The 2-aminobenzothiazole scaffold is a valuable building block in the synthesis of heterocyclic azo dyes. atbuftejoste.com.ng Azo dyes are a major class of colorants used extensively in the textile, leather, and printing industries. atbuftejoste.com.ngresearchgate.net The synthesis typically involves the diazotization of an aromatic or heteroaromatic amine, followed by a coupling reaction with an electron-rich component. cbijournal.comorientjchem.org

This compound contains a primary amine group that can be diazotized using reagents like nitrosyl sulfuric acid. cbijournal.com The resulting diazonium salt can then be coupled with various aromatic compounds (coupling components) such as phenols, naphthols, or aromatic amines to produce a wide range of azo dyes. atbuftejoste.com.ngorientjchem.orgresearchgate.net

The final color and properties of the dye are determined by the chemical structures of both the diazo component (the benzothiazole derivative) and the coupling component. atbuftejoste.com.ng The benzothiazole ring system often imparts high tinctorial strength and good fastness properties (e.g., resistance to light, washing, and rubbing) to the resulting dyes. atbuftejoste.com.ngorientjchem.org Dyes derived from benzothiazoles have been successfully applied to polyester (B1180765) fibers and leather, yielding a variety of shades from yellow to violet with excellent levelness and brightness. atbuftejoste.com.ngorientjchem.org The ethyl group on the phenyl ring of this compound can enhance the dye's affinity for hydrophobic fibers like polyester.

Table 2: General Scheme for Synthesis of Azo Dyes from 2-Aminobenzothiazole Derivatives

| Step | Reaction | Reagents | Product |

| 1 | Diazotization | NaNO₂, HCl (or Nitrosyl sulfuric acid) | Diazonium Salt |

| 2 | Azo Coupling | Electron-rich coupling component (e.g., N,N-dialkylaniline, naphthol) | Azo Dye |

Catalytic Applications

While the direct use of this compound as a catalyst is not widely reported, its structural features suggest potential applications in catalysis, particularly as a ligand for transition metals. The nitrogen and sulfur atoms within the benzothiazole ring system can coordinate to metal centers, forming stable organometallic complexes. mdpi.com

Several modern synthetic methods for preparing 2-substituted benzothiazoles themselves rely on transition metal catalysis, using catalysts based on palladium, ruthenium, or copper. mdpi.comnih.gov This highlights the strong interaction between the benzothiazole nucleus and transition metals.

Derivatives of 2-aminobenzothiazole can be functionalized to create polydentate ligands. These ligands can then be used to prepare metal complexes that may exhibit catalytic activity for various organic transformations. For example, Rh-catalyzed C-H amidation has been used to synthesize derivatives of 2-phenylbenzothiazole. mdpi.com Recently, the application of 2-(2′-aminophenyl)benzothiazole derivatives in photocatalysis has also emerged, indicating the potential of these compounds to participate in redox processes under light irradiation. mdpi.com

Therefore, this compound could serve as a precursor to more complex ligands. The N-H group can be functionalized, and the aromatic rings can be modified to introduce additional coordinating groups. The resulting metal complexes could be investigated as catalysts in cross-coupling reactions, hydrogenations, or other important industrial processes. Furthermore, some organic molecules can act as organocatalysts; N-arylthioureas, precursors to 2-aminobenzothiazoles, have been used in such a capacity. nih.gov This opens up another avenue for exploring the catalytic potential of the title compound and its derivatives.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings

Research into 2-aminobenzothiazole (B30445) derivatives has revealed a diverse range of pharmacological activities. These compounds are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. mdpi.comresearchgate.net The core benzothiazole (B30560) structure acts as a versatile scaffold, and modifications at various positions can significantly influence its biological effects. pcbiochemres.com

The N-phenyl substituent at the 2-amino position is a common feature in many biologically active benzothiazole derivatives. Structure-activity relationship (SAR) studies on analogous compounds have indicated that the nature and position of substituents on this phenyl ring are critical for activity. For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles, the substituents on the phenyl ring were found to significantly impact their antibacterial potency against Staphylococcus aureus. nih.gov

The following table summarizes the biological activities observed in various N-aryl-2-aminobenzothiazole analogues, providing a predictive framework for the potential therapeutic applications of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine.

| Analogue Structure | Substituent on Phenyl Ring | Observed Biological Activity | Reference |

| 2-(4-aminophenyl)benzothiazole | Amino | Potent and selective antitumor agent | researchgate.net |

| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Chloro (on benzothiazole ring) | Antimicrobial | nih.gov |

| N-phenyl-1,3-benzothiazol-2-amine derivatives | Various | Antimicrobial, Anticancer | pcbiochemres.comnih.gov |

| 2-(Phenylamino)benzothiazole derivatives | Unsubstituted Phenyl | Anticonvulsant | mdpi.com |

Unexplored Research Avenues and Challenges

Despite the extensive research on benzothiazoles, the specific potential of this compound remains largely uncharted territory. A primary research avenue would be the comprehensive biological screening of this compound across various assays to identify its primary pharmacological profile.

Key unexplored areas include:

Systematic Biological Evaluation: A thorough investigation into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties is warranted.

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action is crucial. This would involve identifying molecular targets and signaling pathways.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential therapeutic agent.

In Vivo Efficacy and Toxicology: Following promising in vitro results, preclinical in vivo studies would be necessary to evaluate its efficacy and safety profile in animal models.

A significant challenge in the study of this specific compound is the current lack of dedicated research. Initiating studies would require de novo synthesis and characterization, followed by a systematic and resource-intensive biological evaluation pipeline.

Potential for Next-Generation Analogues

The structure of this compound offers several avenues for the design of next-generation analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Potential modifications to the lead structure could include:

Alteration of the Ethyl Group: The ethyl group on the phenyl ring could be replaced with other alkyl or functional groups to probe the structure-activity relationship. For example, replacing it with electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with biological targets.

Substitution on the Benzothiazole Ring: The benzothiazole ring system can be substituted at various positions to improve activity or pharmacokinetic properties. Halogenation or the introduction of methoxy (B1213986) groups are common strategies in medicinal chemistry.

Modification of the Amine Linker: The secondary amine linking the phenyl and benzothiazole moieties could be acylated or alkylated to create new derivatives with different physicochemical properties. nih.gov

The following table presents hypothetical next-generation analogues based on the this compound scaffold and the rationale for their design.

| Proposed Analogue | Modification | Rationale for Design |

| N-(4-propylphenyl)-1,3-benzothiazol-2-amine | Elongation of the alkyl chain | To explore the effect of increased lipophilicity on cell permeability and target engagement. |

| N-(4-acetylphenyl)-1,3-benzothiazol-2-amine | Introduction of an acetyl group | To introduce a potential hydrogen bond acceptor and alter electronic properties. |

| 6-Chloro-N-(4-ethylphenyl)-1,3-benzothiazol-2-amine | Addition of a chloro group to the benzothiazole ring | Halogenation is a known strategy to enhance the potency of various bioactive molecules. |

| N-Methyl-N-(4-ethylphenyl)-1,3-benzothiazol-2-amine | Methylation of the linking amine | To increase lipophilicity and potentially alter the binding mode to a target protein. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.